molecular formula C11H16O4 B1625597 Diallyl glutarate CAS No. 41226-64-6

Diallyl glutarate

Cat. No.: B1625597
CAS No.: 41226-64-6
M. Wt: 212.24 g/mol
InChI Key: ASDNCENZKQFYSF-UHFFFAOYSA-N
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Description

Diallyl glutarate is an organic compound with the molecular formula C11H16O4. It is an ester derived from glutaric acid and allyl alcohol. This compound is known for its applications in various fields, including polymer chemistry and materials science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diallyl glutarate can be synthesized through the esterification of glutaric acid with allyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves continuous feeding of glutaric acid and allyl alcohol into a reaction vessel, along with the acid catalyst. The reaction mixture is heated and stirred to promote the esterification reaction. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Diallyl glutarate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can participate in substitution reactions, where the allyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

Diallyl glutarate has several applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which have applications in coatings, adhesives, and sealants.

    Materials Science: It is utilized in the development of advanced materials with specific properties, such as enhanced mechanical strength and thermal stability.

    Biology and Medicine: Research has explored its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: It is employed in the production of plasticizers, which improve the flexibility and durability of plastics.

Mechanism of Action

The mechanism of action of diallyl glutarate involves its ability to undergo polymerization and other chemical reactions. In polymerization, the allyl groups participate in radical or ionic polymerization processes, leading to the formation of long polymer chains. These polymers can then be used in various applications, depending on their properties. The molecular targets and pathways involved in its biological effects are still under investigation, but it is believed to interact with cellular components through its reactive allyl groups .

Comparison with Similar Compounds

Similar Compounds

    Diallyl phthalate: Another ester with similar allyl groups but derived from phthalic acid.

    Diallyl succinate: An ester derived from succinic acid with similar chemical properties.

    Diallyl adipate: An ester derived from adipic acid, used in similar applications.

Uniqueness

Diallyl glutarate is unique due to its specific ester structure, which provides distinct reactivity and properties compared to other diallyl esters. Its intermediate chain length between succinate and adipate esters offers a balance of flexibility and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

bis(prop-2-enyl) pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-3-8-14-10(12)6-5-7-11(13)15-9-4-2/h3-4H,1-2,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDNCENZKQFYSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CCCC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497909
Record name Diprop-2-en-1-yl pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41226-64-6
Record name Diprop-2-en-1-yl pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diallyl glutarate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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